Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-
Description
This copper(II) complex features a bidentate ligand system derived from 1,1-dimethylethyl 3-oxobutanoate. The tert-butyl (1,1-dimethylethyl) groups confer steric bulk, which influences the compound’s solubility, stability, and reactivity. The κO notation indicates the oxygen atoms involved in coordination to the copper center, forming a square-planar or distorted octahedral geometry typical of Cu(II) complexes.
Properties
Molecular Formula |
C16H26CuO6 |
|---|---|
Molecular Weight |
377.92 g/mol |
IUPAC Name |
copper;tert-butyl 3-oxobutanoate |
InChI |
InChI=1S/2C8H13O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5H,1-4H3;/q2*-1;+2 |
InChI Key |
VTPREFFRODJKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)OC(C)(C)C.CC(=O)[CH-]C(=O)OC(C)(C)C.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- typically involves the reaction of copper(II) salts with 1,1-dimethylethyl 3-(oxo-kappaO)butanoate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or chloroform, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced back to copper(I) complexes using suitable reducing agents.
Substitution: The ligand exchange reactions are common, where the 1,1-dimethylethyl 3-(oxo-kappaO)butanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Scientific Research Applications
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO’]- exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can generate reactive oxygen species, leading to oxidative stress in cells, which is a key factor in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Copper Complexes
Structural Comparisons
Schiff Base Copper(II) Complexes (e.g., bis[N-(i-propyl)-3-oxy-2-naphthal-diminato]copper(II)):
- Coordination Geometry : Schiff base complexes often exhibit square-planar or distorted octahedral geometries. For example, the complex in has a Cu–O bond length of ~1.90 Å and Cu–N bonds of ~1.95 Å, consistent with Jahn-Teller distortions in Cu(II) systems .
- Ligand Effects: The tert-butyl groups in the target compound likely increase steric hindrance compared to the isopropyl groups in the Schiff base complex. This reduces aggregation and enhances solubility in non-polar solvents.
Table 1: Key Structural Parameters
Electronic and Reactivity Comparisons
- Electron-Withdrawing Effects: The oxo group in the butanoate ligand may enhance the Lewis acidity of the copper center compared to Schiff base ligands, which often feature conjugated π-systems that delocalize electron density .
- Redox Behavior: Cu(II) complexes with carboxylate ligands typically show lower redox potentials than Schiff base complexes due to weaker ligand field stabilization.
Research Findings and Limitations
- Synthesis Challenges : Bulky ligands in the target compound may complicate crystallization, as seen in other sterically hindered Cu(II) complexes. highlights the use of single-crystal X-ray diffraction for structural elucidation, a method applicable to the target compound .
- Data Gaps : Direct experimental data (e.g., spectroscopic or crystallographic) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related systems.
Biological Activity
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']- is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']- features a copper ion coordinated with two molecules of 1,1-dimethylethyl 3-(oxo)butanoate. This unique structure is significant as it influences the compound's reactivity and biological interactions.
Structural Formula
The structural representation of the compound can be summarized as follows:
This indicates that each copper ion is chelated by two identical ligands, which can affect its solubility and reactivity in biological systems.
Research indicates that copper complexes can exhibit various biological activities, including:
- Antioxidant Activity : Copper ions play a crucial role in redox reactions, which can mitigate oxidative stress in cells.
- Antimicrobial Properties : Copper compounds have been shown to possess antimicrobial effects against a range of pathogens.
- Hypoxia Imaging : Certain copper complexes are used in medical imaging to identify hypoxic tissues due to their selective uptake in low-oxygen environments .
Case Studies
-
Hypoxia Imaging Agents :
A study investigated the use of copper bis(thiosemicarbazone) complexes for imaging hypoxic tissues. The research highlighted that these complexes showed significant uptake in EMT6 tumor cells under hypoxic conditions, correlating with their redox potential. This suggests that similar copper coordination compounds may also exhibit selective cellular uptake based on their structural properties . -
Antimicrobial Activity :
Research has demonstrated that copper-based compounds can inhibit bacterial growth effectively. For instance, studies have shown that copper ions disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. The effectiveness varies with the concentration and specific ligands used in the coordination complex.
Data Table: Biological Activities of Copper Complexes
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Redox reactions reduce oxidative stress | |
| Antimicrobial | Disruption of cell membranes | |
| Hypoxia Imaging | Selective uptake in hypoxic tissues |
In Vitro Studies
In vitro studies have shown that copper coordination compounds can influence enzyme activities. For example, alterations in cytochrome oxidase activity were observed in copper-deficient models, indicating the essential role of copper in enzymatic functions within cells .
In Vivo Studies
Animal models have demonstrated that adequate copper levels are critical for maintaining physiological functions. Copper deficiency has been linked to impaired immune response and increased susceptibility to infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
